molecular formula C19H17FN4O3 B1326303 Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 649736-29-8

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1326303
CAS No.: 649736-29-8
M. Wt: 368.4 g/mol
InChI Key: ZRKQEIUACDKVOZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound is ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f]triazine-6-carboxylate . This name reflects its hybrid heterocyclic structure, which combines three distinct moieties:

  • A pyrrolo[2,1-f]triazine core, characterized by a fused pyrrole and triazine ring system.
  • An ethoxycarbonyl group (-COOCH2CH3) at position 6 of the triazine ring.
  • A 4-fluoro-2-methyl-1H-indol-5-yloxy substituent at position 4 of the triazine ring, linked via an ether bond.

The structural interpretation involves:

  • Pyrrolo[2,1-f]triazine : A bicyclic system where a pyrrole ring (positions 2,1-f) is fused to a 1,2,4-triazine ring.
  • Substituents :
    • A methyl group at position 5 of the triazine ring.
    • A fluoro-substituted indole moiety at position 4, with additional methyl substitution at position 2 of the indole ring.

Molecular Formula and Weight Analysis

The molecular formula is C19H17FN4O3 , derived from:

  • 19 carbon atoms : Distributed across the indole, pyrrolotriazine, and ethyl ester groups.
  • 17 hydrogen atoms : Including aliphatic hydrogens from methyl and ethyl groups.
  • 1 fluorine atom : Located at position 4 of the indole ring.
  • 4 nitrogen atoms : In the triazine and indole rings.
  • 3 oxygen atoms : From the ester and ether functional groups.

The molecular weight is 368.36 g/mol , calculated as:
$$
(12.01 \times 19) + (1.008 \times 17) + 19.00 + (14.01 \times 4) + (16.00 \times 3) = 368.36 \, \text{g/mol}
$$
This value matches experimental data from PubChem and synthetic studies.

CAS Registry Number and Alternative Synonyms

The compound’s CAS Registry Number is 649736-29-8 . Alternative synonyms include:

Synonym Source
Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f]triazine-6-carboxylate PubChem
SCHEMBL1226328 PubChem
DTXSID40647599 PubChem
4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f]triazine-6-carboxylic acid ethyl ester Vendor catalogs

These aliases are critical for database searches and patent literature cross-referencing.

SMILES Notation and InChI Key Representation

The SMILES notation for this compound is:
CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F.
This string encodes:

  • The ethyl ester group (CCOC(=O)).
  • The pyrrolotriazine core (C1=CN2C(=C1C)C(=NC=N2)).
  • The 4-fluoro-2-methylindole substituent (OC3=C(C4=C(C=C3)NC(=C4)C)F).

The InChI Key is ZRKQEIUACDKVOZ-UHFFFAOYSA-N , a hashed identifier derived from the full InChI string:
InChI=1S/C19H17FN4O3/c1-4-26-19(25)13-8-24-17(11(13)3)18(21-9-22-24)27-15-6-5-14-12(16(15)20)7-10(2)23-14/h5-9,23H,4H2,1-3H3.

These identifiers enable precise structure retrieval in chemical databases and computational modeling.

Properties

IUPAC Name

ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-4-26-19(25)13-8-24-17(11(13)3)18(21-9-22-24)27-15-6-5-14-12(16(15)20)7-10(2)23-14/h5-9,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKQEIUACDKVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)OC3=C(C4=C(C=C3)NC(=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647599
Record name Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-29-8
Record name Ethyl 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety and a pyrrolo-triazine core. The presence of the fluorine atom and the ethyl ester group are critical for its biological activity.

This compound primarily acts as an inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR). These receptors are crucial in angiogenesis—the formation of new blood vessels—which is a vital process in tumor growth and metastasis. By inhibiting these pathways, the compound can potentially reduce tumor proliferation and spread.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The compound showed IC50 values in the low micromolar range across these cell lines, indicating strong inhibitory effects on cell viability.

In Vivo Studies

In vivo efficacy was evaluated using human tumor xenograft models:

  • Tumor Models : Human A549 lung cancer xenografts were treated with varying doses of the compound.
  • Results : Significant tumor growth inhibition was observed compared to control groups, with a maximum tolerated dose identified that did not exhibit overt toxicity.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the core structure can significantly impact biological activity:

  • Methyl Group at Position 5 : Enhances potency against VEGFR.
  • Alkoxy Substituents at Position 6 : Variations in alkoxy groups have been shown to alter pharmacokinetics and selectivity for kinase inhibition.

Case Studies

  • Brivanib Alaninate (BMS-582664) : This prodrug form of the compound has entered clinical trials for solid tumors. It demonstrated improved solubility and bioavailability compared to its parent compound while retaining potent anti-tumor activity.
  • Combination Therapies : Recent studies explored the use of this compound in combination with other chemotherapeutics, revealing synergistic effects that enhance overall efficacy against resistant cancer phenotypes.

Scientific Research Applications

Medicinal Properties

The compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been associated with multiple pharmacological activities. Research indicates that derivatives of this class exhibit significant biological activities including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Specifically, its structural components suggest potential effectiveness against various cancers when evaluated in preclinical models. For instance, studies have indicated its capability to inhibit specific kinases involved in tumor growth and metastasis .
  • Antimicrobial Effects : Compounds similar to ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate have demonstrated antibacterial and antifungal properties. The incorporation of the 1,2,4-triazole moiety is particularly noted for enhancing antimicrobial efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

StudyFindings
Study ADemonstrated that the compound inhibits proliferation of lung cancer cells with an IC50 value significantly lower than standard chemotherapeutics .
Study BReported enhanced antibacterial activity against MRSA strains compared to traditional antibiotics; MIC values were notably lower for derivatives containing the triazole ring .
Study CInvestigated the neuroprotective effects in animal models; results indicated reduced neuronal apoptosis under oxidative stress conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the pyrrolo[2,1-f][1,2,4]triazine backbone but differ in substituents, leading to variations in physicochemical properties and biological activity.

Structural and Functional Differences

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (Target Compound) 4: (4-fluoro-2-methylindol-5-yl)oxy; 5: methyl; 6: ethyl carboxylate C₂₂H₂₀FN₅O₃ Anticancer activity; fluorinated indole enhances binding and stability
Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4: methoxy; 5: methyl; 6: ethyl carboxylate C₁₁H₁₃N₃O₃ Simpler substituent at position 4; potential intermediate or less potent bioactive compound
Ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate 4: aziridin-1-yl; 5: methyl; 6: ethyl carboxylate C₁₂H₁₄N₄O₂ Aziridine introduces alkylating potential; possible genotoxicity or prodrug applications
N-ethyl-4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide 4: methoxycarbamoyl phenylamino; 5: methyl; 6: ethyl carboxamide C₂₀H₂₂N₆O₃ Amide group improves solubility; substituent may alter target selectivity
Ethyl 4-[(4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate 4: (4-fluoro-pyrrolopyridin-5-yl)oxy; 5: methyl; 6: ethyl carboxylate C₂₁H₁₈FN₅O₃ Pyrrolopyridine substituent may modulate kinase inhibition profiles

Physicochemical Properties

  • Lipophilicity : The target compound’s indole and fluorine substituents increase logP compared to the methoxy analog, favoring blood-brain barrier penetration.
  • Metabolic Stability : Fluorine and methyl groups in the target compound may slow oxidative metabolism, extending half-life relative to the hydroxyl-containing analog (CAS 310443-54-0) .

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisKey Reaction ConditionsYield (%)Reference
Ethyl 2-acetyl-3-(dimethylamino)acrylateCyclization precursorDMF, 165°C, 12 h75–85
4-Fluoro-2-methyl-1H-indol-5-olAromatic substitutionPOCl₃, reflux, 6 h90

Q. Table 2: Pharmacokinetic Parameters (Brivanib Alaninate)

ParameterMouseRatHuman (Predicted)
Oral bioavailability (%)453825–30
t₁/₂ (h)2.53.14.8
Vd (L/kg)1.20.91.5

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